Boron nitride

説明

Boron nitride (BN) is a synthetically produced crystalline compound of boron and nitrogen . It is an industrial ceramic material with limited but important applications, principally in electrical insulators and cutting tools . Hexagonal this compound (hBN) has a layered structure similar to graphite and can be exfoliated as single-layered BN sheets . It has applications in catalysts, optoelectronics, and semiconductor devices .

Synthesis Analysis

Research interest in this compound nanotubes (BNNTs) has increased after the recent success of large-scale BNNT syntheses using high-temperature-pressure laser ablation or high-temperature plasma methods . The growth kinetics of BNNTs were systemically studied for this purpose . The growth pressure of the nitrogen feed gas was varied while the growth temperature remained constant .Molecular Structure Analysis

This compound nanotubes (BNNTs) are a type of one-dimensional tubular nanostructure that is composed of hexagonal B-N bond networks . As a low-density material, BNNTs possess unique structural and physical/chemical properties . The structural stability and mechanical integrity of this compound nanotubes (BNNTs) in high-temperature environments are of importance .Chemical Reactions Analysis

This compound nanotubes (BNNTs) have been used as a recyclable adsorbent for water purification . The efficiency of the BNNTs for capturing methylene blue particles in water was approximately 94%, even after three repetition cycles .Physical And Chemical Properties Analysis

BNNTs and h-BN have extraordinary physical properties . Unlike CNTs, BNNTs have a wide bandgap; they are piezoelectric, have neutron radiation shielding capability, and can withstand degradation up to 1000 °C .作用機序

Target of Action

Boron nitride (BN) is a compound of boron and nitrogen that exists in various crystalline forms . The primary targets of this compound are the structures and systems where it can exhibit its unique properties. For instance, in the field of nuclear reactions, this compound interacts with proton-boron reactions . The primary proton-boron reaction (p + 11B → 3 α + 8.7 MeV) is one of the most attractive aneutronic fusion reactions .

Mode of Action

This compound interacts with its targets based on its structural characteristics. It exists in various crystalline forms that are isoelectronic to a similarly structured carbon lattice . The hexagonal form corresponding to graphite is the most stable and soft among BN polymorphs and is therefore used as a lubricant and an additive to cosmetic products . The cubic variety analogous to diamond is called c-BN; it is softer than diamond, but its thermal and chemical stability is superior .

Biochemical Pathways

For instance, it has been associated with π-π stacking interactions between the BN sheets and aromatic dye molecules, electrostatic dipole-dipole interactions between the polar B-N bond and the polar dyes, and physisorption in the micropores of BN .

Pharmacokinetics

As a non-biological material, this compound doesn’t have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound is insoluble in water , which could affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The results of this compound’s action are highly dependent on its application. For instance, in the field of nuclear reactions, the primary proton-boron reaction results in the production of three alpha particles . In the context of materials science, this compound’s high thermal and chemical stability make it useful in high-temperature equipment and metal casting .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its high thermal and chemical stability make it resistant to changes in temperature and exposure to chemicals . It is soluble in alkaline molten salts and nitrides, such as lioh, koh, naoh - na2co3, nano3, li3n, mg3n2, sr3n2, ba3n2 or li3bn2 . This solubility can influence its action, efficacy, and stability in certain environments.

生化学分析

Biochemical Properties

Boron nitride has been applied in the biomedical field to some extent . It has been used in different applications as a filler, lubricant, and as a protective coating .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being explored. Some studies have focused on the biocompatibility and biosecurity of hexagonal this compound (hBN) nanoparticles and nanotubes in vitro and in vivo .

Molecular Mechanism

It is known that this compound has a higher chemical stability compared to graphene and other carbon-based 2D materials .

Temporal Effects in Laboratory Settings

Some studies have investigated the acute effects of hBN nanoparticles on rats by measuring the biochemical, hematological parameters, and oxidant-antioxidant status .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, no significant change was observed in the hematological and biochemical parameters when the control group and other low dose groups were compared, except for the 1600 and 3200 µg/kg b.w. dose groups .

Metabolic Pathways

Current studies have focused mainly on the effects of the biocompatibility and biosecurity of hexagonal this compound (hBN) nanoparticles and nanotubes in vitro and in vivo .

Transport and Distribution

Current studies have focused mainly on the effects of the biocompatibility and biosecurity of hexagonal this compound (hBN) nanoparticles and nanotubes in vitro and in vivo .

Subcellular Localization

Current studies have focused mainly on the effects of the biocompatibility and biosecurity of hexagonal this compound (hBN) nanoparticles and nanotubes in vitro and in vivo .

特性

IUPAC Name |

azanylidyneborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BN/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNSFCLAULLKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

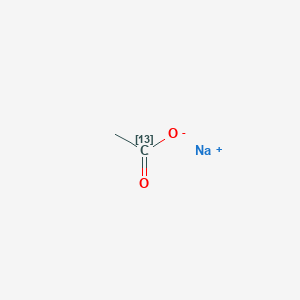

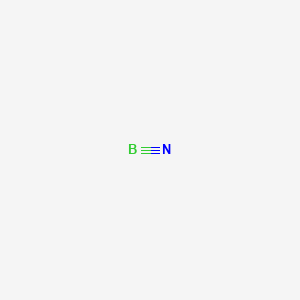

B#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BN | |

| Record name | boron nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051498 | |

| Record name | Boron nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

24.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid, Other Solid, Solid; [Merck Index] Insoluble; [MSDSonline] Crystallizes into 3 forms: alpha (white and hexagonal), beta (high-pressure cubic), and gamma (high-pressure wurtzite structure); [Ullmann] | |

| Record name | Boron nitride (BN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10043-11-5, 158535-02-5, 174847-14-4 | |

| Record name | Boron nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron nitride (B3N3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158535-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron nitride (B12N12) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174847-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron nitride (BN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。